molecular formula C4H2Cl2F3NS B11882808 2-Chloro-4-(trifluoromethyl)-1,3-thiazole hydrochloride

2-Chloro-4-(trifluoromethyl)-1,3-thiazole hydrochloride

Cat. No.: B11882808
M. Wt: 224.03 g/mol
InChI Key: YMXZQWGOKBJTKA-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)-1,3-thiazole hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group and chlorine atom in the thiazole ring imparts unique chemical and physical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)-1,3-thiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride with a thioamide in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Reactions: Formation of substituted thiazoles with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiazolidines or other reduced derivatives.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)-1,3-thiazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Uniqueness

2-Chloro-4-(trifluoromethyl)-1,3-thiazole hydrochloride is unique due to the combination of the thiazole ring, chlorine atom, and trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C4H2Cl2F3NS

Molecular Weight

224.03 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C4HClF3NS.ClH/c5-3-9-2(1-10-3)4(6,7)8;/h1H;1H

InChI Key

YMXZQWGOKBJTKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Cl)C(F)(F)F.Cl

Origin of Product

United States

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